molecular formula C17H12F4O B12969859 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one

Cat. No.: B12969859
M. Wt: 308.27 g/mol
InChI Key: WXXWJPIHRSGLPE-PKNBQFBNSA-N
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Description

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one is an organic compound that features a trifluoromethyl group and a fluoro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and fluoro-substituted phenyl ring contribute to its unique reactivity and binding properties. These interactions can modulate biological pathways and exert various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1-phenylbut-2-en-1-one is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C17H12F4O

Molecular Weight

308.27 g/mol

IUPAC Name

(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]-1-phenylbut-2-en-1-one

InChI

InChI=1S/C17H12F4O/c1-11(9-16(22)12-5-3-2-4-6-12)13-7-8-15(18)14(10-13)17(19,20)21/h2-10H,1H3/b11-9+

InChI Key

WXXWJPIHRSGLPE-PKNBQFBNSA-N

Isomeric SMILES

C/C(=C\C(=O)C1=CC=CC=C1)/C2=CC(=C(C=C2)F)C(F)(F)F

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)C2=CC(=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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